8-Thiabicyclo[3.2.1]octan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-thiabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c8-5-3-6-1-2-7(4-5)9-6/h6-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKYCQOFEBORNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298208 | |
| Record name | 8-Thiabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16892-50-5 | |
| Record name | NSC121500 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Thiabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-thiabicyclo[3.2.1]octan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Stereochemical Control and Conformational Analysis of 8 Thiabicyclo 3.2.1 Octan 3 One Systems
Intrinsically Preferred Conformations of the 8-Thiabicyclo[3.2.1]octane Skeleton
The 8-thiabicyclo[3.2.1]octane skeleton is a bridged bicyclic system consisting of a six-membered piperidine-like ring and a five-membered thiolane-like ring sharing two carbon atoms and the sulfur atom. The conformational flexibility of this system is largely dictated by the puckering of these two rings. In related bicyclic systems, such as the 8-azabicyclo[3.2.1]octanes (tropanes) and 8-oxabicyclo[3.2.1]octanes, the six-membered ring typically adopts a chair conformation as its lowest energy state.
For the 8-thiabicyclo[3.2.1]octane system, the six-membered ring also preferentially adopts a chair conformation. This is analogous to related heterocycles like 1,4-oxathiane, which also exists predominantly in a chair form. researchgate.net However, the presence of the sulfur bridge and the fusion of the five-membered ring can introduce strain and lead to deviations from an ideal chair geometry. In some substituted derivatives or under specific reaction conditions, a higher-energy boat conformation can become accessible or even preferred. For instance, in related 9-azabicyclo[3.3.1]nonane derivatives, both chair-chair and boat-chair conformations are considered, with the balance between them influenced by substitution patterns. acs.orgrsc.org The inherent flexibility and the potential for multiple low-energy conformations make the 8-thiabicyclo[3.2.1]octane skeleton a complex yet versatile scaffold in stereoselective synthesis.
Elucidation of Diastereomeric and Enantiomeric Purity
The synthesis of substituted 8-thiabicyclo[3.2.1]octan-3-ones often yields multiple stereoisomers. The bicyclic structure contains several stereogenic centers, leading to the possible formation of diastereomers (e.g., exo/endo or α/β isomers) and enantiomers. Establishing the stereochemical purity of these products is critical, particularly when developing analogues of biologically active compounds like cocaine, where stereochemistry dictates efficacy and selectivity. nih.govresearchgate.net
A key strategy for controlling stereochemistry is the enantioselective deprotonation of the parent ketone, 8-thiabicyclo[3.2.1]octan-3-one. cdnsciencepub.comacs.org This process utilizes chiral lithium amide bases to selectively remove a proton from one side of the carbonyl group, generating a non-racemic enolate. This chiral enolate can then be trapped with various electrophiles to yield enantiomerically enriched 2-substituted derivatives. For example, deprotonation with a chiral lithium amide followed by reaction with benzaldehyde (B42025) has been shown to produce the corresponding aldol (B89426) product as a single diastereoisomer with high enantiomeric purity (95% ee). acs.org
Subsequent reactions, such as reductions, can introduce further stereocenters. For instance, the samarium iodide reduction of 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]oct-2-enes typically yields a mixture of diastereomers, with a general preference for the 3α-aryl over the 3β-aryl analogue. nih.gov The separation and characterization of these diastereomers are essential for structure-activity relationship (SAR) studies. researchgate.net
| Chiral Base | Electrophile | Product Type | Diastereoselectivity | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (S)-N-(diphenyl)methyl-1-phenylethylamine-Li | Benzaldehyde | Aldol Adduct | exo, threo | 95% | acs.org |
| Chiral Lithium Amide | Trimethylsilyl (B98337) chloride | Silyl Enol Ether | N/A | High | acs.org |
| Chiral Lithium Amide | Acetic Anhydride | Enol Acetate | N/A | High | acs.org |
Determining the absolute and relative configuration of complex this compound derivatives relies heavily on nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. ehu.esacs.org
¹H NMR Spectroscopy is a primary tool for distinguishing between diastereomers. researchgate.net The rigid bicyclic framework places protons in distinct chemical environments, leading to characteristic chemical shifts and coupling constants (J-values) that are diagnostic of their relative stereochemistry. For example, in the characterization of 3-aryl-8-thiabicyclo[3.2.1]octane derivatives, the resonances and coupling patterns of the protons at C-2, C-3, and C-4 are used to assign the α- or β-configuration of the aryl substituent. nih.govresearchgate.net The distinction between a chair or boat conformation of the six-membered ring can also be inferred from these NMR parameters. researchgate.net Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for establishing through-space proximities between protons, further confirming stereochemical assignments. thieme-connect.de
X-ray Crystallography provides unambiguous proof of stereochemistry by determining the precise three-dimensional arrangement of atoms in a single crystal. This method is the gold standard for structural elucidation and is often used to confirm assignments made by spectroscopic methods. cdnsciencepub.com
| Derivative Type | Spectroscopic Method | Diagnostic Feature | Inference | Reference |
|---|---|---|---|---|
| 3α-Aryl vs. 3β-Aryl Tropanes | ¹H NMR | Chemical shifts and coupling constants of H-4a and H-4b protons | Distinguishes between chair and boat configured diastereomers | researchgate.net |
| General Bicyclic Systems | ¹H NMR (NOE) | Through-space correlation between protons | Confirms relative configuration (e.g., exo/endo) | thieme-connect.de |
| Complex Derivatives | X-ray Crystallography | 3D atomic coordinates | Absolute and relative configuration | cdnsciencepub.com |
Impact of Substituent Effects on Conformation and Reactivity
The introduction of substituents onto the 8-thiabicyclo[3.2.1]octane skeleton can significantly alter its preferred conformation, which in turn governs its chemical reactivity and biological activity. The size, electronics, and stereochemical orientation of a substituent can shift the equilibrium between the chair and boat conformations of the six-membered ring. acs.org
This conformational control directly impacts reactivity. The accessibility of the enolate formed from this compound, for example, is dependent on the conformation of the bicyclic system. The approach of an electrophile to the enolate is sterically directed by the shape of the scaffold, allowing for high diastereoselectivity in alkylation and aldol reactions. acs.org Furthermore, the biological activity of these compounds as inhibitors of monoamine transporters is highly dependent on their three-dimensional shape, with different diastereomers exhibiting vastly different potencies and selectivities for the dopamine (B1211576) transporter (DAT) versus the serotonin (B10506) transporter (SERT). nih.govacs.org The 3β-aryl diastereomers (chair-configured) and the 3α-aryl diastereomers (boat-configured) often display distinct pharmacological profiles, highlighting the critical link between substituent-driven conformational changes and biological function. researchgate.net
Theoretical and Computational Studies of 8 Thiabicyclo 3.2.1 Octan 3 One
Quantum Chemical Investigations of Electronic Structure, Stability, and Energetics
Detailed research findings on the electronic structure of 8-thiabicyclo[3.2.1]octan-3-one itself are not extensively documented in publicly available literature. However, the principles of such investigations can be understood by examining studies on analogous bicyclo[3.2.1]octane systems. For instance, a theoretical study on the carbocyclic analog, bicyclo[3.2.1]octane, utilized DFT at the B3LYP/6-31G* level to evaluate the relative stabilities of its isomers. researchgate.net Such studies typically calculate key energetic and electronic descriptors. researchgate.net
For this compound, a similar approach would involve calculating properties such as the total energy, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These calculations would reveal the most stable geometric arrangement of the atoms and identify the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and reactivity. A larger gap generally implies higher stability.
While specific energetic data for this compound from dedicated quantum chemical studies are scarce, some predicted properties are available through databases.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Monoisotopic Mass | 142.04524 Da | PubChem uni.lu |
| XlogP | 1.0 | PubChem uni.lu |
| Topological Polar Surface Area | 17.1 Ų | PubChem |
| Complexity | 175 | PubChem |
This table presents computationally predicted data.
Computational Approaches to Conformational Landscapes and Dynamics
The bicyclic structure of this compound is not rigid and can exist in different spatial arrangements known as conformations. The six-membered ring of the bicyclo[3.2.1]octane system can adopt chair, boat, or twist-boat conformations. Computational methods are essential for exploring the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.
A study on derivatives of the analogous 8-oxabicyclo[3.2.1]oct-6-en-3-one employed a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations (AM1, HF/6-31G, and DFT/B3LYP/6-31G) to analyze their conformational preferences. This research demonstrated that for some derivatives, a chair conformation of the six-membered ring is favored, while for others, a boat conformer is indicated by experimental data, even when calculations predict the chair form to be of lower energy. This highlights the importance of integrating computational and experimental results.
For this compound, a computational conformational analysis would involve geometry optimization of the possible chair and boat forms. The relative energies of these conformers would be calculated to determine their populations at a given temperature. The transition states connecting these conformers can also be located to understand the dynamics of conformational interchange.
Table 2: Illustrative Conformational Energy Comparison for a Bicyclo[3.2.1]octane System
| Conformer | Relative Energy (kcal/mol) | Method |
|---|---|---|
| Chair | 0.00 | DFT/B3LYP |
| Boat | 5.5 | DFT/B3LYP |
This table is illustrative, based on typical energy differences for bicyclic systems, and does not represent specific data for this compound.
Ab Initio Molecular Dynamics Simulations for Reaction Mechanism Elucidation (e.g., Mechanochemical Activation)
Ab initio molecular dynamics (AIMD) is a powerful computational technique that simulates the motion of atoms over time, with the forces between them calculated "on-the-fly" using quantum mechanics. This method is particularly useful for elucidating complex reaction mechanisms, especially those that are difficult to study experimentally.
A pertinent example is the investigation of the mechanochemical activation of 8-thiabicyclo[3.2.1]octane 8,8-dioxide, a derivative of the target compound. nsf.govacs.org In this study, ab initio steered molecular dynamics (AISMD) simulations were used to understand how externally applied mechanical force can induce the release of sulfur dioxide (SO2) from the bicyclic scaffold. nsf.govacs.org The simulations revealed the specific bond-stretching and conformational changes that occur along the reaction pathway, providing a detailed, atomistic picture of the force-coupled reaction mechanism. nsf.govacs.org
Prediction of Spectroscopic Properties and Correlation with Experimental Data
Computational chemistry is widely used to predict spectroscopic data, such as NMR and infrared (IR) spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra.
The process typically involves optimizing the molecular geometry at a suitable level of theory (e.g., DFT) and then calculating the relevant spectroscopic properties. For NMR, this involves calculating the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts. For IR spectroscopy, the vibrational frequencies and their corresponding intensities are computed.
A structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8-ols provides a good example of this approach. The researchers used ab initio calculations to determine the preferred conformation and then calculated the IR spectra at the B3LYP/6-311G** level. The close agreement between the calculated and experimental spectra helped to confirm the conformational assignments and the nature of intermolecular interactions.
Table 3: Predicted Collision Cross Section (CCS) Values for this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 143.05252 | 127.1 |
| [M+Na]⁺ | 165.03446 | 134.7 |
| [M-H]⁻ | 141.03796 | 130.0 |
Data sourced from PubChem, calculated using CCSbase. uni.lu
Applications in Advanced Organic Synthesis and Mechanochemistry
8-Thiabicyclo[3.2.1]octan-3-one as a Versatile Synthetic Intermediate and Scaffold
The 8-thiabicyclo[3.2.1]octane framework is a sulfur-containing bioisostere of the tropane (B1204802) skeleton, a core structure found in numerous biologically active alkaloids. This structural analogy has driven extensive research into the use of this compound as a starting material for a diverse array of chemical entities with potential therapeutic applications. nih.govcdnsciencepub.com The replacement of the nitrogen atom in the tropane bridge with a sulfur atom alters the molecule's stereoelectronic properties, which can lead to novel pharmacological profiles. nih.gov
Precursor to Structurally Diverse Sulfur-Containing Tropane Analogues
The enolate chemistry of this compound has been extensively explored to generate a wide variety of sulfur-containing analogues of tropane alkaloids. nih.govcdnsciencepub.com Enantioselective deprotonation of this compound using chiral lithium amides allows for the synthesis of 2-substituted derivatives, which serve as key intermediates for these tropane analogues. nih.govcdnsciencepub.com
Reactions of the resulting nonracemic enolate with various electrophiles, such as benzaldehyde (B42025), lead to the formation of aldol (B89426) products with high diastereoselectivity. cdnsciencepub.com Furthermore, the lithium enolate readily reacts with trimethylsilyl (B98337) chloride, acetic anhydride, and acyl cyanides to yield the corresponding derivatives. cdnsciencepub.com This versatility allows for the construction of a broad range of structurally diverse sulfur-containing compounds that mimic the structure of natural tropane alkaloids. nih.govcdnsciencepub.com
The general synthetic approach often involves the conversion of the ketone functionality into an enol triflate, which can then undergo palladium-catalyzed Suzuki coupling with various arylboronic acids. nih.gov This methodology has proven effective in the synthesis of 3-aryl-8-thiabicyclo[3.2.1]octanes. nih.gov
Table 1: Synthesis of Sulfur-Containing Tropane Analogues
| Starting Material | Reagents | Key Intermediate | Product Type | Ref |
|---|
Synthesis of Bioactive Chemical Entities (e.g., Thiacocaine and its Derivatives)
A significant application of this compound is in the synthesis of thiacocaine and its derivatives, which are sulfur-containing analogues of cocaine. nih.gov These compounds are of interest in the search for medications to treat cocaine abuse, as they can exhibit potent and selective inhibition of the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov
The synthesis of these bioactive molecules typically starts with the conversion of this compound (referred to as 8-thiatropinone in some literature) to 2-carbomethoxy-8-thiabicyclo[3.2.1]octan-3-one. nih.gov This intermediate is then further elaborated, often through the formation of an enol triflate followed by a Suzuki coupling with an appropriately substituted arylboronic acid, to introduce the 3-aryl group characteristic of this class of compounds. nih.gov
The resulting 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues have shown significant binding potency at the DAT. nih.gov For instance, the 3β-(3,4-dichlorophenyl) analogue is a potent inhibitor of both DAT and SERT. nih.gov
Table 2: Bioactive Thiacocaine Analogues
| Compound | Target | Potency (IC₅₀) | Ref |
|---|---|---|---|
| 3β-(3,4-dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]octane | DAT | 5.7 nM | nih.gov |
| 3β-(3,4-dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]octane | SERT | 8.0 nM | nih.gov |
Development of Mechanophores for Controlled Material Response
In the realm of materials science, the 8-thiabicyclo[3.2.1]octane scaffold has been ingeniously employed in the design of mechanophores—molecular units that respond to mechanical stress by undergoing a specific chemical transformation. nsf.govacs.org This has led to the development of novel materials capable of releasing small molecules on demand in response to mechanical force. nsf.govacs.org
Design and Mechanism of Sulfur Dioxide Releasing Systems
A noteworthy application of the 8-thiabicyclo[3.2.1]octane skeleton is in the creation of mechanophores that release sulfur dioxide (SO₂). nsf.govacs.org Specifically, a mechanophore based on an 8-thiabicyclo[3.2.1]octane 8,8-dioxide (TBO) motif has been developed. nsf.govacs.org When incorporated into a polymer chain, this TBO mechanophore can be activated by mechanical force, such as through solution ultrasonication, to release one equivalent of SO₂ per repeat unit. nsf.govacs.org
The release mechanism involves a force-induced cheletropic extrusion of SO₂. nsf.gov This process is highly efficient, with reports of up to 63% efficiency, which translates to the release of 206 molecules of SO₂ per 143.3 kDa polymer chain. nsf.govacs.org Single-molecule force spectroscopy has revealed that the force-coupled rate constant for the opening of the TBO unit is approximately 9.0 s⁻¹ at a force of around 1520 pN. nsf.govacs.org
Principles for Engineering Thermally Stable but Mechanically Labile Scaffolds
A key challenge in the design of mechanophores is to create systems that are stable to heat but sensitive to mechanical force. The 8-thiabicyclo[3.2.1]octane 8,8-dioxide (TBO) scaffold successfully addresses this challenge. nsf.gov Unlike some other bicyclic sulfones which are thermally unstable, the TBO mechanophore exhibits high thermal stability. nsf.gov
The engineering principles behind this stability lie in the specific bicyclo[3.2.1]octane structure. Attempts to use unsaturated [2.2.1] bicyclic sulfones as SO₂-releasing mechanophores were unsuccessful due to their inherent thermal instability, as they readily undergo spontaneous SO₂ cheletropic extrusion at or near room temperature. nsf.gov The saturated and bridged nature of the 8-thiabicyclo[3.2.1]octane 8,8-dioxide scaffold provides the necessary thermal robustness while allowing for a mechanically induced, rather than thermally induced, chemical response. nsf.gov This combination of thermal stability and mechanical lability is crucial for developing materials with a controlled and on-demand release of payloads, opening up possibilities for applications in areas such as drug delivery and damage sensing in materials. nsf.govacs.org
Exploration of Biological Activity and Structure Activity Relationships Sar
Interaction with Monoamine Transporter Systems (Dopamine Transporter (DAT), Serotonin (B10506) Transporter (SERT), Norepinephrine Transporter (NET))
The primary reinforcing and stimulant properties of many psychoactive compounds, such as cocaine, are attributed to their inhibition of monoamine transporters, which are responsible for the reuptake of dopamine (B1211576), serotonin, and norepinephrine from the synaptic cleft. nih.gov Analogues of 8-thiabicyclo[3.2.1]octane have been synthesized and evaluated for their ability to bind to and inhibit these transporters, revealing potent and often selective activity.
Comparative Binding Affinity and Selectivity Profiles of 8-Thiabicyclo[3.2.1]octane Analogues
Research into 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues has demonstrated that this class of compounds can act as potent inhibitors of both DAT and SERT. nih.govnih.gov The affinity for these transporters is influenced by the nature and position of the aryl substituent at the 3-position, as well as the stereochemistry of the molecule.
One notable finding is that selectivity for DAT over SERT can be achieved through modifications to the bicyclic core. For instance, a 3-(3,4-dichlorophenyl)-2,3-unsaturated analogue was found to be a potent and highly selective DAT inhibitor, with an IC50 value of 4.5 nM for DAT and a selectivity of over 800-fold versus SERT. nih.gov In contrast, the saturated 3β-(3,4-dichlorophenyl) analogue exhibited high potency at both DAT and SERT, with IC50 values of 5.7 nM and 8.0 nM, respectively. nih.gov This highlights the subtle structural modifications that can dramatically alter the selectivity profile.
The following table provides a comparative overview of the binding affinities of selected 8-thiabicyclo[3.2.1]octane analogues for the Dopamine Transporter (DAT) and the Serotonin Transporter (SERT). Data for the Norepinephrine Transporter (NET) is not extensively reported in the reviewed literature for this specific class of compounds.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio |
|---|---|---|---|
| 3β-(3,4-dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]octane | 5.7 | 8.0 | 0.71 |
| 3-(3,4-dichlorophenyl)-2-carbomethoxy-8-thiabicyclo[3.2.1]oct-2-ene | 4.5 | >3600 | >800 |
| 2β-(3-methylisoxazol-5-yl)-3β-(4-chlorophenyl)-8-thiabicyclo[3.2.1]octane | 7.2 | 220 | 30.6 |
| 3β-Aryl-2-(3-methylisoxazol-5-yl)-8-thiabicyclo[3.2.1]octanes (general range) | 7-43 | Substantial selectivity vs SERT | Varies |
The Role of Stereochemistry in Transporter Recognition and Ligand Binding
The stereochemical configuration of 8-thiabicyclo[3.2.1]octane analogues plays a crucial role in their interaction with monoamine transporters. Studies have shown that for these compounds, the (1R)-configuration generally provides the eutomers, which are the more potent enantiomers. nih.gov
Biological enantioselectivity for DAT inhibition varies depending on the specific structure of the analogue. For 3-aryl-2,3-unsaturated and 3α-aryl analogues, the enantioselectivity was found to be limited, with only a 2-fold difference in potency between the enantiomers. nih.gov However, for the 3β-aryl analogues, a more robust enantioselectivity of over 10-fold was observed. nih.gov This suggests that the spatial orientation of the 3-aryl group is a key determinant for stereoselective recognition by the dopamine transporter.
Evaluation of Sulfur for Nitrogen Exchange in Biological Activity
A pivotal finding in the study of bicyclo[3.2.1]octane-based monoamine transporter inhibitors was the discovery that the 8-aza functionality, characteristic of tropanes, is not a prerequisite for potent inhibition. nih.gov This led to the exploration of other heteroatoms at the 8-position, including oxygen (8-oxabicyclo[3.2.1]octanes) and sulfur (8-thiabicyclo[3.2.1]octanes).
The replacement of nitrogen with sulfur has been shown to yield compounds that retain significant binding potency at DAT and can exhibit substantial selectivity versus SERT. nih.govnih.gov While in some cases the 8-thia analogues have shown reduced potency compared to their 8-aza counterparts, they can still be highly potent inhibitors. nih.govnih.gov For example, the replacement of the 8-aza functionality with a thia functionality in a 2β-(3-methylisoxazol-5-yl)-3β-(4-chlorophenyl)bicyclo[3.2.1]octane resulted in a compound with an IC50 of 7.2 nM for DAT, which, while about ten times less potent than its aza counterpart, is still a highly potent inhibitor. nih.gov This demonstrates that the topological properties of the bicyclo[3.2.1]octane scaffold are likely more critical for binding to monoamine transporters than the specific nature of the heteroatom at the 8-position. nih.gov
Biochemical Probing of Endogenous Biosynthetic Pathways
Beyond its direct interactions with monoamine transporters, 8-thiabicyclo[3.2.1]octan-3-one has proven to be a valuable tool for investigating the biosynthesis of other biologically active molecules, particularly tropane (B1204802) alkaloids.
Insights into Tropane Alkaloid Biosynthesis using this compound as a Tool
Tropane alkaloids are a class of secondary metabolites found in plants, with well-known members such as atropine and scopolamine. researchgate.net The biosynthesis of these compounds involves a series of enzymatic reactions that are not yet fully understood. This compound, as a sulfur analogue of tropinone (a key intermediate in tropane alkaloid biosynthesis), has been used to probe this pathway.
When this compound was fed to transformed root cultures of Datura stramonium, it was metabolized to a significant extent. fao.org The notable metabolic products included the reduction product, 8-thiabicyclo[3.2.1]octan-3-ol (an analogue of tropine), and its 3-O-acetyl ester. fao.org Furthermore, the introduction of this sulfur analogue perturbed the normal synthesis of tropane alkaloids. fao.org It was observed that only tropinone reductase I, one of the two key enzymes in the reduction of tropinone, was able to metabolize this compound, and this enzyme was also inhibited by the sulfur analogue. researchgate.net These findings suggest that this compound can serve as a valuable biochemical tool to study and differentiate the roles of the enzymes involved in tropane alkaloid biosynthesis.
Mechanistic Insights into Cellular Effects (e.g., modulation of neurotransmitter biosynthesis)
While the primary mechanism of action for many 8-thiabicyclo[3.2.1]octane analogues is the inhibition of monoamine transporters, leading to increased synaptic concentrations of neurotransmitters, there is also evidence to suggest that this compound itself may directly modulate the biosynthesis of these neurotransmitters.
It has been reported that this compound has been shown to inhibit the biosynthesis of dopamine, norepinephrine, and serotonin in rat brain cells. biosynth.com However, the specific molecular mechanisms underlying this inhibition are not well-detailed in the currently available scientific literature. The biosynthesis of catecholamines (dopamine and norepinephrine) is initiated by the enzyme tyrosine hydroxylase, while serotonin synthesis is rate-limited by tryptophan hydroxylase. A direct inhibitory effect of this compound on these key enzymes would represent a distinct mechanism of action from transporter blockade. Further research is required to elucidate the precise cellular and molecular interactions that lead to this reported inhibition of neurotransmitter synthesis.
Q & A
Q. What are the standard synthetic routes for 8-Thiabicyclo[3.2.1]octan-3-one?
Methodological Answer: The synthesis typically involves cyclization of sulfur-containing precursors. For example, this compound can be prepared via acid-catalyzed dehydration of 8-thiabicyclo[3.2.1]octan-3-ol derivatives . A detailed procedure involves reacting the ketone with tosylhydrazide to form this compound Tosylhydrazone, followed by sodium salt generation using NaH in glyme under nitrogen . Key analytical data for the tosylhydrazone derivative includes:
| Property | Value/Peaks |
|---|---|
| Melting Point | 185–186°C |
| Mass Spectrum (70 eV) | m/z 310 (M⁺), 155, 139, 126, 97, 91 |
| Elemental Analysis (C, H, N) | Calcd: C 54.19%, H 5.81%, N 9.03% |
This method ensures high purity and reproducibility for downstream applications .
Q. How is structural characterization performed for this compound derivatives?
Methodological Answer: Characterization relies on mass spectrometry (MS) , nuclear magnetic resonance (NMR) , and elemental analysis . For example:
- MS : The parent ion (m/z 310) and fragmentation patterns confirm molecular weight and structural motifs .
- NMR : Distinct signals for bridgehead protons (e.g., δ 2.5–3.5 ppm for bicyclic protons) and sulfur/carbonyl groups aid in stereochemical assignment .
- Elemental Analysis : Matches between calculated and observed C/H/N ratios validate purity .
For derivatives like 6-methoxy-8-thiabicyclo[3.2.1]octan-3-ol, regioselective oxidation or substitution reactions are monitored via IR and UV spectroscopy .
Advanced Research Questions
Q. How can enantioselective synthesis of sulfur analogs of tropane alkaloids be achieved?
Methodological Answer: Enantioselective deprotonation of this compound using chiral lithium amides (e.g., LDA with (-)-sparteine) generates enolates with high stereocontrol. Subsequent electrophilic trapping (e.g., alkylation, acylation) yields enantiomerically enriched sulfur analogs . Key parameters:
| Parameter | Optimal Condition |
|---|---|
| Chiral Base | (-)-Sparteine-LDA complex |
| Temperature | -78°C (to suppress racemization) |
| Electrophile | Methyl iodide, benzoyl chloride |
| Enantiomeric Excess (ee) | Up to 90% (confirmed via chiral HPLC) |
This method is critical for synthesizing neuroactive compounds with defined stereochemistry .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for bicyclic derivatives targeting neurotransmitter transporters?
Methodological Answer: Contradictions in SAR (e.g., varying DAT/SERT/NET affinity for 8-azabicyclo derivatives) are addressed by:
Rigidification Studies : Comparing flexible vs. bicyclic scaffolds (e.g., 8-azabicyclo[3.2.1]octane derivatives show enhanced DAT selectivity due to reduced conformational freedom) .
Isosteric Replacement : Substituting sulfur for oxygen/nitrogen alters electronic properties and binding. For example, 8-Thiabicyclo derivatives exhibit higher logP (0.798) vs. azabicyclo analogs (0.572), impacting membrane permeability .
Pharmacophore Modeling : Overlapping electrostatic potentials of bicyclic cores and transporter binding pockets (e.g., tropane-based DAT inhibitors vs. serotoninergic 5-HT4 ligands) .
A representative SAR table for dopamine transporter (DAT) ligands:
| Compound | DAT IC₅₀ (nM) | SERT/NET Selectivity | Key Structural Feature |
|---|---|---|---|
| 8-Thiabicyclo derivative | 12.4 | 10-fold DAT selectivity | Sulfur bridge, exo-methyl group |
| 8-Azabicyclo analog | 8.7 | 5-fold DAT selectivity | Nitrogen bridge, axial hydroxyl |
This systematic approach reconciles discrepancies in biological data .
Q. How are advanced spectroscopic techniques applied to resolve stereochemical ambiguities in bicyclic ketones?
Methodological Answer:
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers via C=O and S-C stretching modes. For this compound, VCD signals at 1,700 cm⁻¹ (C=O) and 650 cm⁻¹ (S-C) correlate with absolute configuration .
- X-ray Crystallography : Resolves bridgehead stereochemistry. For example, the (1R,5S)-configured sodium salt of the tosylhydrazone derivative shows a dihedral angle of 112° between the bicyclic core and tosyl group .
- Dynamic NMR : Detects ring-flipping barriers in bicyclic systems (e.g., ΔG‡ > 80 kJ/mol for 8-Thiabicyclo derivatives, confirming rigid conformation) .
Q. What methodologies optimize the synthesis of sodium salts for bicyclic ketones in glyme solvents?
Methodological Answer: Sodium salt formation (e.g., this compound Tosylhydrazone sodium salt) requires:
Anhydrous Conditions : Glyme (1,2-dimethoxyethane) is distilled over CaH₂ to remove moisture .
Stoichiometric Control : 1:1 molar ratio of NaH to tosylhydrazone ensures complete deprotonation.
Reaction Monitoring : FTIR tracks disappearance of N-H stretches (3,300 cm⁻¹).
Workup : Filtration under N₂ and high-vacuum drying (24 hr) yield non-hygroscopic salts .
| Parameter | Value |
|---|---|
| Solvent | Glyme (freshly distilled) |
| Reaction Time | 24 hours |
| Yield | 85–92% |
This protocol is scalable for gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
